molecular formula C21H22N2O2 B11285607 3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11285607
M. Wt: 334.4 g/mol
InChI Key: VWXRXZFQGXCNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a pyrrolone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reactions: The indole and furan rings are then coupled to a pyrrolone core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Pyrrolone Derivatives: Compounds like pyrrolidone and N-methylpyrrolidone.

Uniqueness

3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This structural complexity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-2-(1-methylindol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H22N2O2/c1-13-9-10-16(25-13)11-23-20(14(2)15(3)21(23)24)18-12-22(4)19-8-6-5-7-17(18)19/h5-10,12,20H,11H2,1-4H3

InChI Key

VWXRXZFQGXCNAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2C(C(=C(C2=O)C)C)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.